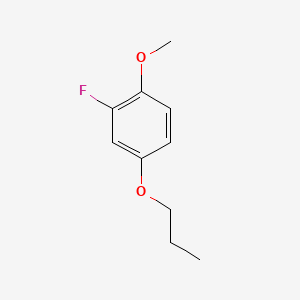
2-Fluoro-1-methoxy-4-propoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-1-methoxy-4-propoxybenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a propoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-methoxy-4-propoxybenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a fluorobenzene derivative. For instance, starting with 2-fluoro-1-methoxybenzene, a propoxy group can be introduced via a nucleophilic substitution reaction using propyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-1-methoxy-4-propoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can lead to the formation of carboxylic acids or aldehydes.
Applications De Recherche Scientifique
2-Fluoro-1-methoxy-4-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-1-methoxy-4-propoxybenzene involves its interaction with various molecular targets. The fluorine atom and methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The propoxy group can enhance the compound’s lipophilicity, affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-methoxybenzene: Lacks the propoxy group, making it less lipophilic.
2-Fluoro-1-methoxybenzene: Lacks the propoxy group, affecting its reactivity and solubility.
4-Fluoroanisole: Similar structure but with different substituent positions, leading to different chemical properties.
Uniqueness
2-Fluoro-1-methoxy-4-propoxybenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both methoxy and propoxy groups, along with the fluorine atom, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13FO2 |
|---|---|
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2-fluoro-1-methoxy-4-propoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
GGRUFCVKUVVWMG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















